N-Aconityldaunomycin
Description
N-Aconityldaunomycin is a semi-synthetic anthracycline derivative structurally related to daunomycin (daunorubicin), a classic chemotherapeutic agent. Anthracyclines are known for their DNA-intercalating and topoisomerase II-inhibiting properties, which disrupt DNA replication and transcription in cancer cells . Such structural derivatization is common in anthracycline research to improve therapeutic indices, as seen in glucuronide metabolites (e.g., daunomycinone-7-D-glucuronide) and oligonucleotide conjugates (e.g., dauno-TFOs) .
Properties
CAS No. |
80445-77-8 |
|---|---|
Molecular Formula |
C33H33NO15 |
Molecular Weight |
683.6 g/mol |
IUPAC Name |
(2Z)-2-[2-[[(2S,3S,4S,6R)-6-[[(3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-2-oxoethylidene]butanedioic acid |
InChI |
InChI=1S/C33H33NO15/c1-12-27(39)17(34-20(36)7-14(32(44)45)8-21(37)38)9-22(48-12)49-19-11-33(46,13(2)35)10-16-24(19)31(43)26-25(29(16)41)28(40)15-5-4-6-18(47-3)23(15)30(26)42/h4-7,12,17,19,22,27,39,41,43,46H,8-11H2,1-3H3,(H,34,36)(H,37,38)(H,44,45)/b14-7-/t12-,17-,19?,22-,27+,33-/m0/s1 |
InChI Key |
IIZSVMHRXBHTLX-PLPPDFPPSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=C(CC(=O)O)C(=O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)/C=C(/CC(=O)O)\C(=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C=C(CC(=O)O)C(=O)O)O |
Synonyms |
cis-aconityl-daunomycin N-aconityldaunomycin N-ADM N-cis-aconityldaunomycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between N-Aconityldaunomycin (inferred properties) and related anthracyclines:
Key Comparative Insights
Structural Modifications and Target Specificity Dauno-TFOs exemplify how conjugation limits daunomycin’s nonspecific DNA intercalation. The oligonucleotide component directs binding to complementary sequences, minimizing off-target effects . In contrast, free daunomycin intercalates randomly, causing widespread DNA damage and dose-limiting toxicity .
Metabolism and Toxicity Daunomycin is metabolized to daunorubicinol, an active metabolite with prolonged tissue retention . This compound’s hypothetical aconityl group may impede enzymatic degradation, prolonging half-life or reducing metabolite-driven toxicity. Liposomal formulations (e.g., PEGylated daunomycin) demonstrate reduced cardiac uptake compared to free drug, suggesting conjugation strategies can mitigate organ-specific toxicity .
Delivery Systems Immunoliposomes (e.g., OX26 antibody-conjugated daunomycin) enable receptor-mediated delivery, enhancing tumor uptake while sparing normal tissues . This aligns with the inferred goal of this compound to improve therapeutic targeting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
